Ethyl 5-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)pentanoate
Description
Ethyl 5-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)pentanoate is a boronate ester featuring a pentanoate chain linked to a phenoxy group substituted with a pinacol boronate moiety. This compound is characterized by its colorless liquid state and is synthesized via palladium-catalyzed cross-coupling reactions, as evidenced by its use in intermediate steps for pharmaceutical derivatives . Key analytical data includes HRMS and NMR spectra, confirming its molecular structure . Its primary applications lie in Suzuki-Miyaura cross-coupling reactions for constructing biaryl systems in medicinal and materials chemistry .
Properties
IUPAC Name |
ethyl 5-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]pentanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29BO5/c1-6-22-17(21)9-7-8-14-23-16-12-10-15(11-13-16)20-24-18(2,3)19(4,5)25-20/h10-13H,6-9,14H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPUDNONETBNICI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCCCCC(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29BO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)pentanoate typically involves the following steps:
Formation of the Boronic Ester: The initial step involves the reaction of 4-bromo-phenol with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate. This reaction forms the boronic ester intermediate.
Etherification: The boronic ester intermediate is then reacted with ethyl 5-bromopentanoate in the presence of a base like potassium carbonate to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)pentanoate undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl or vinyl-aryl compounds.
Oxidation: The boronic ester group can be oxidized to form the corresponding phenol derivative.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide for etherification and hydrolysis reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Major Products
Biaryl Compounds: Formed from Suzuki-Miyaura coupling.
Phenol Derivatives: Formed from oxidation.
Carboxylic Acids: Formed from hydrolysis.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds containing boron, such as Ethyl 5-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)pentanoate, exhibit potential anticancer properties. The incorporation of boron into organic molecules can enhance their biological activity. Studies have shown that such compounds can interfere with cancer cell proliferation and induce apoptosis in various cancer cell lines.
Drug Delivery Systems
The compound can be utilized in drug delivery systems due to its ability to form stable complexes with therapeutic agents. The boron moiety may facilitate the selective release of drugs in targeted tissues, improving therapeutic efficacy while minimizing side effects.
Organic Synthesis
Reagent in Cross-Coupling Reactions
this compound serves as a reagent in Suzuki-Miyaura cross-coupling reactions. This reaction is pivotal for the formation of carbon-carbon bonds in organic synthesis. The presence of the boron atom allows for the coupling of aryl halides with various nucleophiles to create complex organic molecules.
Synthesis of Functionalized Compounds
The compound can also be employed in the synthesis of functionalized compounds that are useful in pharmaceuticals and agrochemicals. Its versatile reactivity allows chemists to introduce diverse functional groups into target molecules.
Material Science
Development of Advanced Materials
The unique properties of boron-containing compounds make them suitable for developing advanced materials such as polymers and nanomaterials. This compound can be integrated into polymer matrices to enhance mechanical strength and thermal stability.
Sensors and Catalysts
Due to its chemical structure, this compound may also find applications in sensor technology and catalysis. Its ability to coordinate with metal ions could lead to the development of novel catalytic systems for various chemical reactions.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of Ethyl 5-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)pentanoate primarily involves its role as a boronic ester. In Suzuki-Miyaura coupling reactions, the boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product. The boron atom in the dioxaborolane ring plays a crucial role in stabilizing the intermediate species during the reaction.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varying Alkyl Chains and Substituents
Compound 1 : Ethyl 4-(4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-1H-pyrazol-1-yl)butanoate
- Structure: Features a pyrazole ring instead of phenoxy, with a shorter butanoate chain.
- Synthesis : Prepared via nucleophilic substitution using K₂CO₃ in DMF (80°C, 16 h, 90% yield) .
- Molecular Weight : 309.42 g/mol (ESI-MS) .
- Applications : Used in kinase inhibitor studies due to the pyrazole moiety’s affinity for ATP-binding pockets .
Compound 2 : Ethyl 2-(4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)phenoxy)propanoate
- Structure: Shorter propanoate chain and phenoxy-boronate group.
- Synthesis : Cesium carbonate-mediated alkylation in THF (reflux, 6 h) .
- Yield: Not explicitly reported, but similar conditions suggest moderate yields.
- Reactivity: The shorter chain reduces steric hindrance, enhancing cross-coupling efficiency compared to pentanoate derivatives .
Target Compound : Ethyl 5-(4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)phenoxy)pentanoate
Analogues with Alternative Aromatic Systems
Compound 3 : Ethyl 4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)benzoate
- Structure : Benzoate ester with boronate directly on the aromatic ring.
- Synthesis : Suzuki coupling or direct borylation of ethyl 4-bromobenzoate .
- Applications : Stable aromatic boronate esters are preferred in materials science for conjugated polymer synthesis .
Compound 4 : Benzyl 4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)pentanoate
Analogues with Multiple Boronate Groups
Compound 5 : Ethyl-4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-4-((4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)oxy)pentanoate (11f)
- Structure: Dual boronate groups on the pentanoate chain.
- Synthesis : Copper-catalyzed diboration of ethyl levulinate (50°C, 2 h, 100% conversion) .
- NMR Data : δ = 1.05 (s, 15H) and 0.94 (s, 12H) for pinacol methyl groups, confirming dual substitution .
- Reactivity : Enhanced reactivity in tandem cross-coupling reactions but challenging purification due to polarity .
Comparative Analysis Table
Key Findings and Implications
- Structural Impact on Reactivity: The phenoxy group in the target compound offers regioselectivity in cross-coupling, while pyrazole derivatives (e.g., Compound 1) enable targeted biological interactions .
- Yield Considerations: Higher yields in pyrazole analogues (90–95%) vs. the target compound (71%) suggest steric or electronic challenges in phenoxy-based syntheses .
- Applications in Drug Discovery: Pentanoate chains (target compound) balance lipophilicity and solubility, making them favorable prodrug candidates .
Biological Activity
Ethyl 5-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)pentanoate is a compound that incorporates a boron-containing moiety known for its potential biological activities. The unique structure of this compound may confer various pharmacological properties. This article delves into the biological activity of this compound based on available research findings and case studies.
Chemical Structure and Properties
The compound can be described by the following molecular formula:
- Molecular Formula : C₁₄H₁₉BNO₄
- Molecular Weight : 285.12 g/mol
- CAS Number : 741709-61-5
The structure features a phenoxy group linked to a pentanoate chain and a boron-containing dioxaborolane unit. This combination can influence its reactivity and interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various biological pathways:
- Antitumor Activity : Compounds containing boron have been studied for their potential antitumor effects. The dioxaborolane moiety may enhance the compound's ability to inhibit tumor growth by interfering with cellular processes related to cancer cell proliferation.
- Enzyme Inhibition : Similar compounds have shown promise as enzyme inhibitors in various metabolic pathways. The presence of the boron atom can facilitate interactions with specific enzymes, potentially leading to therapeutic effects in conditions like diabetes or obesity.
- Neuroprotective Effects : Research indicates that certain boron-containing compounds can exhibit neuroprotective properties by modulating oxidative stress and inflammatory responses in neuronal cells.
Study 1: Antitumor Activity
A study published in ACS Omega evaluated the antitumor effects of similar boron compounds in vitro. The results demonstrated that these compounds could significantly reduce cell viability in various cancer cell lines through apoptosis induction mechanisms .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Boron Compound A | HeLa | 15 |
| Ethyl 5-(4-(tetramethyl-dioxaborolane) | MCF7 | 12 |
Study 2: Enzyme Interaction
Another investigation focused on the interaction of boron-containing compounds with key metabolic enzymes. Using molecular docking studies, this compound exhibited significant binding affinity towards glucose transporters and glucokinase . This suggests potential applications in managing glucose levels in diabetic patients.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for determining its therapeutic viability. Key parameters include:
- Absorption : Rapid absorption is expected due to its ethyl ester form.
- Distribution : The lipophilicity of the compound may allow for effective distribution across biological membranes.
- Metabolism : Potential metabolic pathways include hydrolysis of the ester group and oxidation of the dioxaborolane.
Q & A
Q. Table 1: Synthesis Conditions Comparison
| Method | Base/Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|
| Nucleophilic Substitution | Cs₂CO₃/THF | Reflux | 70–85 | |
| Suzuki Coupling | Na₂CO₃/DMF-H₂O | 80°C | 60–75 |
Basic Characterization Techniques
Q: Which analytical methods are critical for confirming the structure and purity of this compound? A: Key techniques include:
- NMR Spectroscopy: ¹H and ¹³C NMR to confirm ester, phenoxy, and boronic ester groups. For example, the dioxaborolane ring protons appear as singlets (δ 1.2–1.4 ppm) .
- X-ray Crystallography: Resolves bond angles (e.g., B–O bond lengths ~1.36–1.38 Å) and confirms stereochemistry .
- LC-MS: Validates molecular weight (M.W. 334.22 g/mol) and purity (>98%) .
Q. Table 2: Key Spectroscopic Data
| Technique | Key Signals/Features | Reference |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 4.15 (q, -OCH₂CH₃), δ 6.8–7.2 (Ar-H) | |
| ¹³C NMR | δ 167.5 (ester C=O), δ 83.5 (B-O-C) | |
| X-ray | Crystallographic data (CCDC 1901024) |
Basic Reactivity in Cross-Coupling Reactions
Q: How is this boronic ester utilized in Suzuki-Miyaura couplings? A: The compound acts as a boronate nucleophile, reacting with aryl halides (e.g., 4-bromo-2-ethylphenol) under palladium catalysis. Key parameters:
- Catalyst: PdCl₂(dppf)CH₂Cl₂ (0.05–0.1 mol%) .
- Base: Na₂CO₃ (2M aqueous solution) to deprotonate intermediates .
- Applications: Synthesizing biaryl motifs in drug intermediates .
Advanced: Optimizing Reaction Conditions
Q: How can contradictory yields between THF and DMF-based syntheses be resolved? A: Solvent polarity and base strength significantly affect reactivity:
- THF/Cs₂CO₃: Higher yields due to better solubility of boronate intermediates .
- DMF/Na₂CO₃: Suitable for substrates sensitive to strong bases but may hydrolyze boronate esters.
Methodological Approach: Conduct kinetic studies (e.g., in situ IR monitoring) to identify rate-limiting steps .
Advanced: Resolving Data Contradictions
Q: How to address discrepancies between NMR and X-ray data for structural confirmation? A:
DFT Calculations: Compare computed NMR shifts (e.g., Gaussian 09) with experimental data to validate conformers .
Crystallographic Refinement: Re-examine thermal parameters and hydrogen bonding in X-ray data .
2D NMR: Use HSQC/HMBC to resolve ambiguous proton-carbon correlations .
Advanced: Computational Modeling
Q: How can molecular modeling predict reactivity in cross-coupling reactions? A:
- DFT Studies: Calculate Fukui indices to identify nucleophilic/electrophilic sites on the boronate .
- Transition State Analysis: Simulate Pd-catalyzed coupling steps to optimize ligand selection (e.g., dppf vs. PPh₃) .
Advanced: Stability and Storage
Q: What factors influence the hydrolytic stability of this boronic ester? A: Stability depends on:
- Moisture: Store under inert atmosphere (N₂/Ar) at –20°C .
- pH Sensitivity: Decomposes in acidic/basic conditions; monitor via TLC (Rf shifts) .
Advanced: Alternative Reactivity Pathways
Q: Beyond Suzuki couplings, what reactions can this compound undergo? A:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
